5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole
Description
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is a substituted isoxazole derivative featuring a methoxy group at the 4-position and an iodine atom at the 3-position of the phenyl ring. Isoxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen at adjacent positions, widely studied for their pharmaceutical and agrochemical applications . This compound has been synthesized as a key intermediate in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors, demonstrating high potency, selectivity, and brain exposure in preclinical studies . Its molecular structure includes:
- Isoxazole core: Provides rigidity and electronic properties critical for target binding.
- 4-Methyl group: Enhances lipophilicity and steric effects.
- 3-Iodo-4-methoxyphenyl substituent: The iodine atom contributes to halogen bonding interactions, while the methoxy group modulates electron density and solubility.
Properties
Molecular Formula |
C11H10INO2 |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
5-(3-iodo-4-methoxyphenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10INO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3 |
InChI Key |
ABHZSSQKMYVJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodo-4-methoxybenzaldehyde and acetone.
Formation of Isoxazole Ring: The key step involves the cyclization of the starting materials in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the isoxazole ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like DMF.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS 33282-16-5)
- Substituents : Lacks the 3-iodo and 4-methyl groups; instead, it features a carboxylic acid at position 3.
- Key Differences: Reduced lipophilicity due to the polar carboxylic acid group. Dihedral angle between phenyl and isoxazole rings is 42.52°, affecting molecular planarity .
- Applications : Studied for antitumor activity against aurora kinase .
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CAS 325744-41-0)
- Substituents : Chloromethyl group at position 4.
- Key Differences: The chloromethyl group introduces electrophilic reactivity, enabling covalent interactions with biological targets. Higher molecular weight (C₁₁H₁₀ClNO₂) compared to the iodine analogue.
Methyl-Substituted Isoxazoles
4-Methylisoxazole
- Structure : Simplest methyl-substituted isoxazole.
- Key Differences :
- Applications : Primarily used as a model compound for spectroscopic studies .
SU101 (Leflunomide Metabolite)
- Structure : N-[4-(Trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxamide.
- Key Differences: Trifluoromethyl group enhances metabolic stability and bioavailability. Inhibits platelet-derived growth factor (PDGF) receptor signaling with IC₅₀ values in the nanomolar range .
- Comparison : The iodine in 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole may improve blood-brain barrier penetration compared to SU101’s trifluoromethyl group .
Aryl-Substituted Isoxazoles
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
- Substituents : Carboxylic acid at position 4 and methoxyphenyl at position 3.
- Key Differences :
Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Halogen Effects : The 3-iodo substituent in 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole enhances target binding via halogen bonds, a feature absent in chloro- or fluoro-analogues .
- Comparative Bioavailability : SU101’s trifluoromethyl group improves metabolic stability, while the iodine analogue’s larger atomic radius may enhance brain penetration .
Biological Activity
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. Isoxazoles are recognized for their ability to interact with various biomolecules, influencing multiple biochemical pathways.
Biological Activity Overview
1. Anticancer Properties:
Research indicates that 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
2. Antimicrobial Effects:
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, suggesting potential applications as an antibacterial agent.
The biological activity of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction: It is hypothesized that the compound interacts with specific receptors or proteins that regulate cell signaling pathways related to growth and survival.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of isoxazole derivatives, including 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole. The results indicated that this compound significantly reduced the viability of human cancer cell lines (IC50 values in the low micromolar range) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics, although further research is necessary to establish its safety profile and potential side effects.
Future Directions
Ongoing research aims to elucidate the precise molecular mechanisms underlying the biological activity of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole. Future studies will focus on:
- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies: Conducting animal model studies to assess efficacy and safety in a living organism.
- Combination Therapies: Exploring the potential for synergistic effects when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
